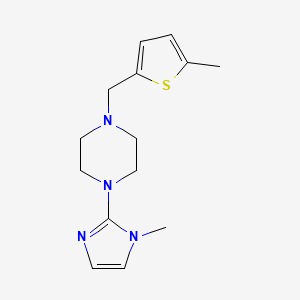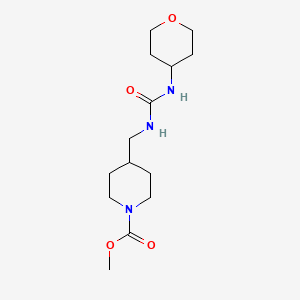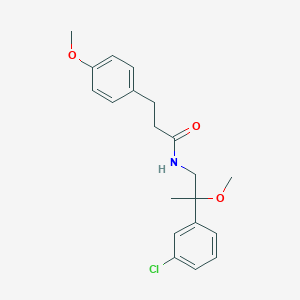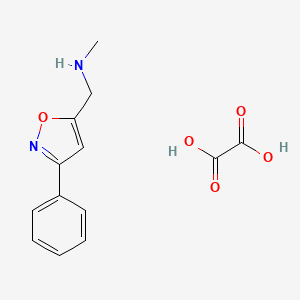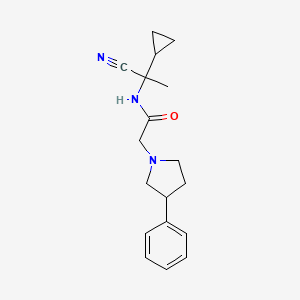
N-(1-cyano-1-cyclopropylethyl)-2-(3-phenylpyrrolidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-1-cyclopropylethyl)-2-(3-phenylpyrrolidin-1-yl)acetamide, also known as CPP-ACP, is a compound that has gained significant attention in the field of dentistry due to its potential to prevent dental caries. CPP-ACP is a derivative of casein, a protein found in milk, and has been shown to have a high affinity for tooth enamel, making it an ideal candidate for use in dental products.
Mécanisme D'action
N-(1-cyano-1-cyclopropylethyl)-2-(3-phenylpyrrolidin-1-yl)acetamide works by binding to tooth enamel and forming a protective layer that helps to prevent the demineralization of the enamel. The compound also releases calcium and phosphate ions, which help to remineralize the enamel and strengthen the tooth.
Biochemical and Physiological Effects:
N-(1-cyano-1-cyclopropylethyl)-2-(3-phenylpyrrolidin-1-yl)acetamide has been shown to have no toxic effects on human cells and is considered safe for use in dental products. The compound has been shown to be effective in preventing dental caries and reducing the incidence of dentin hypersensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-cyano-1-cyclopropylethyl)-2-(3-phenylpyrrolidin-1-yl)acetamide in lab experiments is its high affinity for tooth enamel, which makes it an ideal candidate for studying the remineralization of enamel. However, one limitation is that the compound is relatively expensive to produce, which may limit its use in some research settings.
Orientations Futures
There are several potential future directions for research on N-(1-cyano-1-cyclopropylethyl)-2-(3-phenylpyrrolidin-1-yl)acetamide. One area of interest is the development of new dental products that incorporate N-(1-cyano-1-cyclopropylethyl)-2-(3-phenylpyrrolidin-1-yl)acetamide for the prevention of dental caries and the treatment of dentin hypersensitivity. Another area of interest is the investigation of the long-term effects of N-(1-cyano-1-cyclopropylethyl)-2-(3-phenylpyrrolidin-1-yl)acetamide on tooth enamel and the potential for the compound to prevent the development of dental caries over an extended period of time. Additionally, further research is needed to fully understand the mechanism of action of N-(1-cyano-1-cyclopropylethyl)-2-(3-phenylpyrrolidin-1-yl)acetamide and its potential use in other areas of dentistry.
Méthodes De Synthèse
N-(1-cyano-1-cyclopropylethyl)-2-(3-phenylpyrrolidin-1-yl)acetamide can be synthesized by reacting casein with sodium hydroxide and cyanogen bromide, followed by reaction with 3-phenylpyrrolidine and acetic anhydride. The resulting compound can be purified using column chromatography.
Applications De Recherche Scientifique
N-(1-cyano-1-cyclopropylethyl)-2-(3-phenylpyrrolidin-1-yl)acetamide has been extensively studied for its potential use in preventing dental caries. Studies have shown that N-(1-cyano-1-cyclopropylethyl)-2-(3-phenylpyrrolidin-1-yl)acetamide can remineralize tooth enamel and prevent the formation of dental plaque. N-(1-cyano-1-cyclopropylethyl)-2-(3-phenylpyrrolidin-1-yl)acetamide has also been investigated for its potential use in treating dentin hypersensitivity and preventing erosion of tooth enamel.
Propriétés
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(3-phenylpyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-18(13-19,16-7-8-16)20-17(22)12-21-10-9-15(11-21)14-5-3-2-4-6-14/h2-6,15-16H,7-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVDZPGYUYUCOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CN2CCC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 4-(prop-2-enoylamino)benzoate](/img/structure/B2795325.png)
![1-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxopyridazine-3-carboxamide](/img/structure/B2795326.png)
![3,5-dichloro-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2795327.png)
![2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrobromide](/img/structure/B2795328.png)
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(p-tolylthio)butanamide](/img/structure/B2795331.png)
![5-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine](/img/structure/B2795333.png)
![N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide](/img/structure/B2795334.png)
